molecular formula C18H20N2O5 B379580 N-(2-METHOXY-4-NITROPHENYL)-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE

N-(2-METHOXY-4-NITROPHENYL)-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE

Cat. No.: B379580
M. Wt: 344.4g/mol
InChI Key: MEUYJODBCHLHHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-METHOXY-4-NITROPHENYL)-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE is an organic compound with a complex structure It is characterized by the presence of both phenoxy and nitrophenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXY-4-NITROPHENYL)-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE typically involves multiple steps. One common method starts with the preparation of 2-isopropylphenol, which is then reacted with chloroacetic acid to form 2-(2-isopropylphenoxy)acetic acid. This intermediate is further reacted with 2-methoxy-4-nitroaniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXY-4-NITROPHENYL)-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The phenoxy and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenoxy or nitrophenyl derivatives.

Scientific Research Applications

N-(2-METHOXY-4-NITROPHENYL)-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-METHOXY-4-NITROPHENYL)-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The phenoxy and nitrophenyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-isopropylphenoxy)-N-(2-methoxyphenyl)acetamide
  • 2-(2-isopropylphenoxy)-N-(4-nitrophenyl)acetamide
  • 2-(2-isopropylphenoxy)-N-(2-methoxy-4-chlorophenyl)acetamide

Uniqueness

Compared to similar compounds, N-(2-METHOXY-4-NITROPHENYL)-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE is unique due to the presence of both methoxy and nitro groups on the phenyl ring. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H20N2O5

Molecular Weight

344.4g/mol

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2-(2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C18H20N2O5/c1-12(2)14-6-4-5-7-16(14)25-11-18(21)19-15-9-8-13(20(22)23)10-17(15)24-3/h4-10,12H,11H2,1-3H3,(H,19,21)

InChI Key

MEUYJODBCHLHHM-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

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